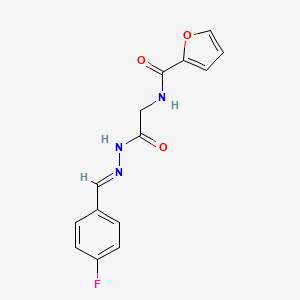

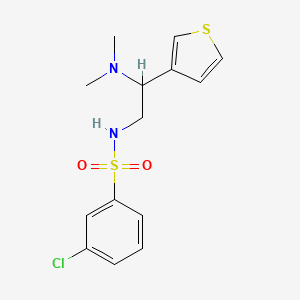

(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide, commonly known as FFA4 agonist, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is a potent and selective agonist of free fatty acid receptor 4 (FFA4), which is a G protein-coupled receptor that is primarily expressed in the gastrointestinal tract, adipose tissue, and immune cells.

Applications De Recherche Scientifique

Furan-Carboxamide Derivatives as Antiviral Agents

Furan-carboxamide derivatives, including compounds like (E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide, have been identified as potent inhibitors of lethal H5N1 influenza A virus. These derivatives have been studied for their antiviral properties, with specific structural modifications enhancing their inhibitory activity against the virus. One such derivative demonstrated significant activity against the H5N1 virus, highlighting the potential of furan-carboxamide derivatives in antiviral drug development (Yu Yongshi et al., 2017).

Fluorescent Chemosensors for Ion Detection

Furan-carboxamide derivatives have also been employed as fluorescent chemosensors. A particular phenoxazine-based fluorescence chemosensor incorporating a furan-2-carboxamide group was developed for the discrimination and detection of Cd2+ and CN− ions. This chemosensor exhibited turn-on fluorescence emission for Cd2+, with the detection limits significantly lower than the World Health Organization guidelines. The sensor’s mechanism was supported by various spectroscopic analyses and was successfully applied for detecting Cd2+ in live cells and zebrafish larvae (P. Ravichandiran et al., 2020).

Nucleic Acid Interaction and Photoluminescent Properties

Novel furan-carboxamide-based compounds have been synthesized and characterized for their nucleic acid interaction and photoluminescent properties. These compounds exhibit potential for DNA binding through intercalation, as suggested by intrinsic binding constant values. Their photoluminescent properties have been explored, revealing broad emission spectra in the visible region, indicating potential applications in bio-imaging and molecular labeling (M. Sennappan et al., 2019).

Antimicrobial Activities

Functionalized furan-carboxamide derivatives have been synthesized and evaluated for their antimicrobial activities against clinically isolated drug-resistant bacteria. The synthesized compounds demonstrated effective activity against various bacterial strains, with specific molecules showing the most potent effects. Computational docking studies and molecular interaction stability analyses validated the antimicrobial efficacy of these compounds (A. Siddiqa et al., 2022).

Propriétés

IUPAC Name |

N-[2-[(2E)-2-[(4-fluorophenyl)methylidene]hydrazinyl]-2-oxoethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FN3O3/c15-11-5-3-10(4-6-11)8-17-18-13(19)9-16-14(20)12-2-1-7-21-12/h1-8H,9H2,(H,16,20)(H,18,19)/b17-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPOKFHQLGIUMDQ-CAOOACKPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NCC(=O)NN=CC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)C(=O)NCC(=O)N/N=C/C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-(2-(2-(4-fluorobenzylidene)hydrazinyl)-2-oxoethyl)furan-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4H-1-Benzopyran-4-one, 6-fluoro-3-(3-fluorophenyl)-2-[(1R)-1-(phenylmethoxy)ethyl]-](/img/structure/B2466108.png)

![N-(1-cyanocyclohexyl)-2-[4-(2-ethoxyethyl)piperazin-1-yl]-N-methylacetamide](/img/structure/B2466110.png)

![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-2-(2,5-dimethylphenylsulfonamido)acetamide](/img/structure/B2466114.png)

![1-pentyl-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2466116.png)

![N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2466124.png)

![4-[(Phenylsulfanyl)methyl]-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2466127.png)